molecular formula C13H15NO2 B7792621 1-Benzoylpiperidine-4-carbaldehyde CAS No. 120014-29-1

1-Benzoylpiperidine-4-carbaldehyde

Cat. No.: B7792621
CAS No.: 120014-29-1
M. Wt: 217.26 g/mol
InChI Key: FXFCQBKRSKWLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C13H15NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-4-piperidone using oxidizing agents such as oxalyl chloride or sodium periodate in the presence of a catalyst like sodium bromide . The reaction typically occurs under mild conditions, making it suitable for industrial applications.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The raw materials, such as 1-benzyl-4-piperidone, are readily available, and the reaction conditions are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like oxalyl chloride or sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

Scientific Research Applications

1-Benzoylpiperidine-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-benzoylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is often used as a precursor to compounds that modulate neurotransmitter activity. The aldehyde group allows it to form covalent bonds with target proteins, thereby altering their function. This interaction can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Benzylpiperidine-4-carbaldehyde
  • 1-Benzyl-4-piperidone
  • N-Benzylpiperidine-4-carboxaldehyde

Comparison: 1-Benzoylpiperidine-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and applicationsThe presence of the aldehyde group also distinguishes it from 1-benzyl-4-piperidone, which lacks this functional group .

Properties

IUPAC Name

1-benzoylpiperidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFCQBKRSKWLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576781
Record name 1-Benzoylpiperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120014-29-1
Record name 1-Benzoylpiperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1.99 g of dimethyl sulfoxide in 45 mL methylene chloride at −78° C. was added 2.16 g of oxalyl chloride. After 10 min, 1.865 g of 4-hydroxymethyl-N-benzoylpiperidine (Step B) in 15 mL of methylene chloride was added at −78° C. and stirred for 30 min. DIEA (5.49 mL) was added and this mixture was stirred for an additional 30 min. at −78° C. and then warmed to room temperature and stirred another 30 min. The reaction was quenched with 50 mL water and extracted with 3×50 mL methylene chloride. The combined organic layers were dried over magnesium sulfate and evaporated under reduced pressure. The residue was chromatographed with 2:1 hexane:ethyl acetate followed by 1:1 hexane : ethyl acetate to give 1.445 g of the title compound.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.865 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.49 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.